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molecular formula C21H18N2 B8722009 2,3,5-triphenyl-2,3-dihydro-1H-pyrazole

2,3,5-triphenyl-2,3-dihydro-1H-pyrazole

Cat. No. B8722009
M. Wt: 298.4 g/mol
InChI Key: FBNAYEYTRHHEOB-UHFFFAOYSA-N
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Patent
US07893004B2

Procedure details

1,3,5-Triphenylpyrazoline (300 mg, 1.01 mmol), 150 mg of an oxidation catalyst and acetic acid (3.5 ml) were charged into a 100 ml three-neck flask, and were stirred at 120° C. for 2.5 hours under an oxygen atmosphere. The reaction mixture was filtered through Cerite. The filtrate was poured into a saturated aqueous solution of sodium hydrogencarbonate and then was extracted with ethyl acetate. The extract was condensed and 1,3,5-triphenylpyrazole was obtained as a pale yellow solid by means of silica gel column chromatography.
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
oxidation catalyst
Quantity
150 mg
Type
catalyst
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[CH:11]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[CH:10]=[C:9]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[NH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(O)(=O)C>[C:1]1([N:7]2[C:11]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[CH:10][C:9]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C1(=CC=CC=C1)N1NC(=CC1C1=CC=CC=C1)C1=CC=CC=C1
Name
oxidation catalyst
Quantity
150 mg
Type
catalyst
Smiles
Name
Quantity
3.5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
were stirred at 120° C. for 2.5 hours under an oxygen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Cerite
ADDITION
Type
ADDITION
Details
The filtrate was poured into a saturated aqueous solution of sodium hydrogencarbonate
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
condensed

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1N=C(C=C1C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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